molecular formula C12H9FN4S B12255329 Purine, 6-((p-fluorobenzyl)thio)- CAS No. 3798-88-7

Purine, 6-((p-fluorobenzyl)thio)-

Cat. No.: B12255329
CAS No.: 3798-88-7
M. Wt: 260.29 g/mol
InChI Key: KKAXVTODRVIGGR-UHFFFAOYSA-N
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Description

Purine, 6-((p-fluorobenzyl)thio)-: is a fluorinated purine derivative with the molecular formula C12H9FN4S and a molecular weight of 260.31 g/mol . This compound is characterized by the presence of a fluorobenzylthio group attached to the purine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Purine, 6-((p-fluorobenzyl)thio)- typically involves the nucleophilic substitution of a suitable purine precursor with a p-fluorobenzylthiol reagent. One common method includes the reaction of 6-chloropurine with p-fluorobenzylthiol in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves recrystallization or chromatographic techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Purine, 6-((p-fluorobenzyl)thio)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Purine, 6-((p-fluorobenzyl)thio)- involves its interaction with specific molecular targets such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes, leading to disruptions in nucleotide synthesis and cellular proliferation. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by interfering with their metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Purine, 6-((p-fluorobenzyl)thio)- is unique due to the presence of the fluorobenzylthio group, which imparts distinct chemical and biological properties. This fluorinated group enhances the compound’s stability and its ability to interact with specific molecular targets, making it a valuable tool in scientific research and drug development .

Biological Activity

Purine, 6-((p-fluorobenzyl)thio)- is a synthetic compound belonging to the purine derivative class, which has gained attention for its potential biological activities. This article explores its biological activity, including mechanisms, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

Purine derivatives play crucial roles in biological systems, particularly in nucleic acid metabolism. The specific structure of Purine, 6-((p-fluorobenzyl)thio)- includes a purine core modified with a p-fluorobenzylthio group, which enhances its chemical properties and biological interactions.

  • Molecular Formula : C11H10FN3S
  • Molecular Weight : 235.28 g/mol
  • IUPAC Name : 6-((p-fluorobenzyl)thio)-purine

The biological activity of Purine, 6-((p-fluorobenzyl)thio)- is primarily attributed to its interaction with specific enzymes involved in DNA replication and synthesis. Preliminary studies suggest that this compound may exhibit:

  • Antiviral Activity : By inhibiting viral replication through interference with viral polymerases.
  • Anticancer Activity : By targeting enzymes essential for tumor cell proliferation.

These mechanisms are crucial for developing therapeutic agents against viral infections and cancers.

Case Studies

  • Antiviral Activity :
    • A study demonstrated that Purine, 6-((p-fluorobenzyl)thio)- effectively inhibited the replication of certain RNA viruses in vitro. The compound showed a dose-dependent response, indicating its potential as an antiviral agent .
  • Anticancer Properties :
    • In a separate investigation, the compound was tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism was linked to the inhibition of DNA synthesis pathways, leading to cell cycle arrest .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of Purine, 6-((p-fluorobenzyl)thio)- compared to other purine derivatives:

Compound NameStructural FeaturesUnique Aspects
Purine, 6-((p-fluorobenzyl)thio)- p-Fluorobenzylthio groupEnhanced lipophilicity
6-(benzylthio)-9-isobutylpurin-2-amines Benzyl group instead of p-fluorobenzylLacks fluorine substitution
6-(3-fluorophenylmethylthio)-9-isopropylpurin Different alkyl groupVariation in side chain structure
6-(4-chlorobenzylthio)-9-butylpurin Chlorinated benzene ringDifferent halogen substitution

Synthesis and Chemical Behavior

The synthesis of Purine, 6-((p-fluorobenzyl)thio)- involves several steps that allow for the incorporation of the p-fluorobenzylthio group into the purine framework. This multi-step process is crucial for achieving the desired purity and yield necessary for biological testing.

Applications in Medicinal Chemistry

The potential applications of Purine, 6-((p-fluorobenzyl)thio)- extend beyond antiviral and anticancer activities. Its ability to interact with various molecular targets makes it a candidate for:

  • Drug Development : As a lead compound for creating new antiviral or anticancer drugs.
  • Biochemical Research : To study enzyme kinetics and molecular interactions within cellular systems.

Properties

CAS No.

3798-88-7

Molecular Formula

C12H9FN4S

Molecular Weight

260.29 g/mol

IUPAC Name

6-[(4-fluorophenyl)methylsulfanyl]-7H-purine

InChI

InChI=1S/C12H9FN4S/c13-9-3-1-8(2-4-9)5-18-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,14,15,16,17)

InChI Key

KKAXVTODRVIGGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2NC=N3)F

Origin of Product

United States

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